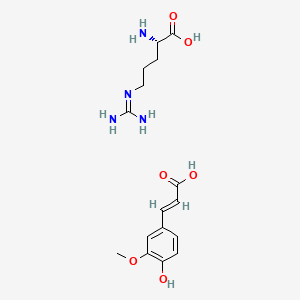
Arginine ferulate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arginine ferulate is a compound formed by the combination of arginine, a semi-essential amino acid, and ferulic acid, a phenolic compound commonly found in plant cell walls. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arginine ferulate can be synthesized through the reaction of arginine with ferulic acid. The process typically involves dissolving ferulic acid in a suitable solvent, such as ethanol, and then adding arginine to the solution. The reaction mixture is stirred at room temperature until the formation of this compound is complete. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time. Advanced purification techniques like chromatography may also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Arginine ferulate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in ferulic acid can be oxidized to form quinones.
Reduction: The nitro group in arginine can be reduced to form amines.
Substitution: The carboxyl group in ferulic acid can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Ester and amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, arginine ferulate is studied for its potential as an antioxidant and its ability to scavenge free radicals. It is also explored for its role in enhancing the stability of other compounds in formulations .
Biology
In biological research, this compound is investigated for its effects on cellular processes, including its ability to modulate enzyme activity and gene expression. It is also studied for its potential to protect cells from oxidative stress .
Medicine
In medicine, this compound is explored for its therapeutic potential in treating various conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. Its antioxidant and anti-inflammatory properties make it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods. Its ability to enhance the stability and bioavailability of other compounds makes it valuable in the development of nutraceutical products .
Mechanism of Action
Arginine ferulate exerts its effects through multiple mechanisms. The ferulic acid component acts as an antioxidant, scavenging free radicals and reducing oxidative stress. Arginine, on the other hand, serves as a precursor for the synthesis of nitric oxide, which plays a crucial role in vasodilation and cardiovascular health. Together, these components modulate various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
Arginine: A semi-essential amino acid involved in protein synthesis and nitric oxide production.
Ferulic Acid: A phenolic compound with antioxidant and anti-inflammatory properties.
Citrulline: Another amino acid involved in the urea cycle and nitric oxide production.
Uniqueness
Arginine ferulate is unique in that it combines the properties of both arginine and ferulic acid, resulting in a compound with enhanced therapeutic potential. The synergistic effects of these two components make this compound more effective in modulating oxidative stress and inflammation compared to its individual components .
Properties
CAS No. |
950890-74-1 |
|---|---|
Molecular Formula |
C10H10O4.C6H14N4O2 C16H24N4O6 |
Molecular Weight |
368.38 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4.C6H14N4O2/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;7-4(5(11)12)2-1-3-10-6(8)9/h2-6,11H,1H3,(H,12,13);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/b5-3+;/t;4-/m.0/s1 |
InChI Key |
GVWGRUCKLWVZRY-ATDBAKNUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















